molecular formula C12H10N4O B1436839 5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1330756-45-0

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B1436839
CAS No.: 1330756-45-0
M. Wt: 226.23 g/mol
InChI Key: DDSDBUWZBWJQKW-UHFFFAOYSA-N
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Description

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a phenyl group at the 5-position and an aldehyde group at the 6-position.

Biochemical Analysis

Biochemical Properties

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tubulin, which is essential for cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to inhibit the proliferation of cancer cells, such as MCF-7 and HCT-116, by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, including the ERK signaling pathway, which is crucial for cell growth and survival . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as tubulin, and inhibits their activity, thereby disrupting essential cellular processes like cell division . Additionally, this compound can modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and protein production . The binding interactions between this compound and these biomolecules are facilitated by its unique chemical structure, which allows for hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as damage to healthy tissues and organs . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the cytoplasm and nucleus, where it can interact with key biomolecules involved in cell signaling and gene expression . The subcellular localization of this compound is critical for its biological activity and therapeutic efficacy.

Preparation Methods

The synthesis of 5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction leads to the formation of the triazolopyrimidine core, which can then be functionalized to introduce the phenyl and aldehyde groups.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent . The compound’s ability to inhibit certain enzymes and proteins makes it a valuable candidate for drug development.

In addition to its medicinal applications, this compound has also been explored for its use in agricultural chemistry as an antimicrobial agent . Its ability to inhibit the growth of various microorganisms makes it a potential candidate for use in crop protection.

Comparison with Similar Compounds

5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is part of a broader class of triazolopyrimidine compounds. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and functional groups.

Compared to these similar compounds, this compound is unique due to the presence of the phenyl and aldehyde groups, which contribute to its distinct biological activities and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in medicinal and agricultural chemistry. Its unique structure and diverse reactivity make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSDBUWZBWJQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(NC2=NC=NN21)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 2
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 3
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 4
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 5
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 6
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

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